molecular formula C13H12BrNO3S B270749 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide

3-bromo-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B270749
M. Wt: 342.21 g/mol
InChI Key: XMGZCQZVYNZCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-methoxyphenyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways that regulate immune responses. BMS-986142 has shown promise as a potential treatment for a range of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

3-bromo-N-(2-methoxyphenyl)benzenesulfonamide inhibits TYK2, which plays a key role in the signaling pathways that regulate immune responses. Specifically, TYK2 is involved in the signaling pathways for interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, this compound blocks these signaling pathways, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its effects on immune responses, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cell lines by blocking the JAK-STAT signaling pathway. This compound has also been shown to reduce the levels of certain cytokines in the blood, suggesting that it may have broader effects on immune function beyond its inhibition of TYK2.

Advantages and Limitations for Lab Experiments

One advantage of 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide is that it is a highly selective inhibitor of TYK2, with minimal off-target effects. This makes it a useful tool for studying the role of TYK2 in immune function and disease. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known. Additionally, this compound is a small molecule inhibitor, which may limit its utility in certain experimental systems.

Future Directions

There are several potential future directions for research on 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple JAK family members, in order to achieve greater efficacy and reduce the risk of resistance. Another area of interest is the development of more potent and selective TYK2 inhibitors, which may have improved therapeutic potential. Finally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to explore its potential as a treatment for autoimmune diseases and other conditions.

Synthesis Methods

The synthesis of 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide involves several steps, starting with the reaction of 2-bromoanisole with sodium hydride to form the corresponding phenoxide. This is then reacted with 3-bromobenzenesulfonyl chloride to form the sulfonamide intermediate, which is then treated with N-methylpiperazine to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

3-bromo-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases, where it has shown potent inhibition of TYK2 and downstream signaling pathways. In a mouse model of psoriasis, this compound was able to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was able to reduce autoantibody production and improve kidney function. These results suggest that this compound has the potential to be an effective treatment for a range of autoimmune diseases.

properties

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

IUPAC Name

3-bromo-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12BrNO3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,1H3

InChI Key

XMGZCQZVYNZCTD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.